![molecular formula C23H27FN2O4S B2630695 [2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851865-03-7](/img/structure/B2630695.png)
[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H27FN2O4S and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The efficient synthesis of related heterocyclic compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, involves N-acylation and microwave-assisted Fries rearrangement, highlighting the potential for innovative synthetic methods in related chemical compounds (Moreno-Fuquen et al., 2019).
- Another study reports on the improved process for synthesizing flubenimidazole, a compound related to the query compound, emphasizing advancements in synthetic efficiency and yield (Hong, 2004).
Formulation Development
- Research focusing on the formulation of poorly water-soluble compounds, like Compound A, demonstrates the challenges and strategies in developing suitable formulations for early toxicology and clinical studies, which is relevant for similarly structured compounds (Burton et al., 2012).
Potential Antitumor Activity
- A study on the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, including potent anti-tumor agents, indicates the significance of structural analogs in the development of new cancer treatments (Hayakawa et al., 2004).
Biological Activities
- The synthesis and evaluation of various aryl methanones derivatives, including their herbicidal and insecticidal activities, highlight the diverse biological applications of compounds structurally related to the query compound (Wang et al., 2015).
Spectroscopic Properties
- Research on the fluorination of fluorophores, including the synthesis of bis(2,4,5-trifluorophenyl)methanone, showcases the impact of fluorination on enhancing photostability and improving spectroscopic properties, relevant to the study of fluorinated compounds (Woydziak et al., 2012).
Antimycobacterial Activity
- A study on novel pyrazole derivatives with antimycobacterial activities against resistant Mycobacterium tuberculosis strains underscores the potential of structurally similar compounds in addressing antibiotic resistance (Ali & Yar, 2007).
Inhibitory Properties
- Investigations into the inhibitory properties of novel structures, such as those derived from benzimidazole against Helicobacter pylori, demonstrate the pharmaceutical relevance of related compounds in developing novel anti-bacterial agents (Carcanague et al., 2002).
Antitumor Activity
- The synthesis and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shows inhibition against various cancer cell lines, is an example of the potential antitumor applications of similar compounds (Tang & Fu, 2018).
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVJZNAGWFCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
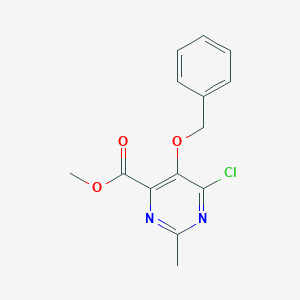

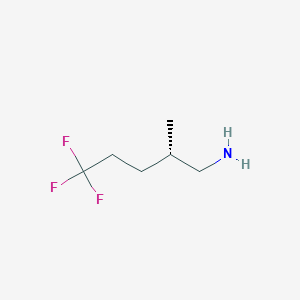
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
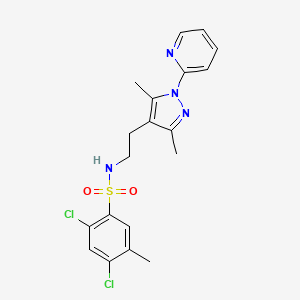
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

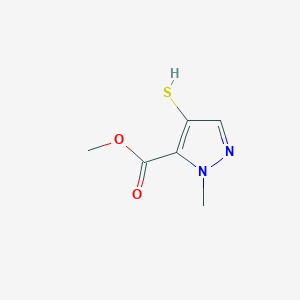



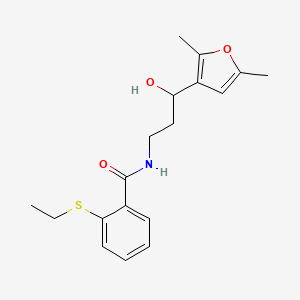
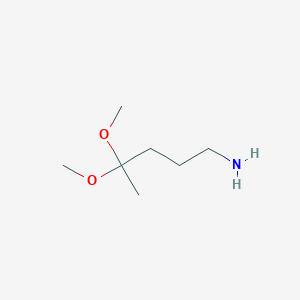
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2630634.png)
